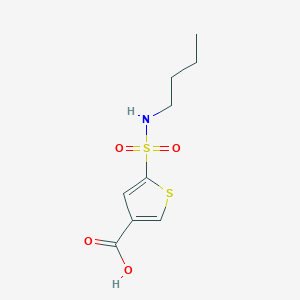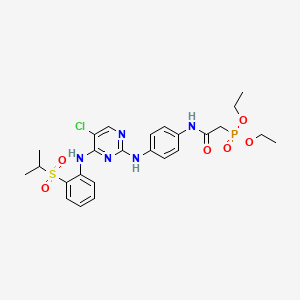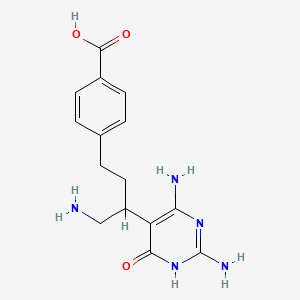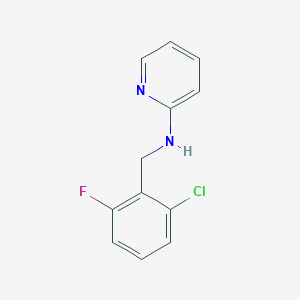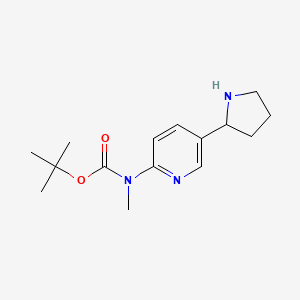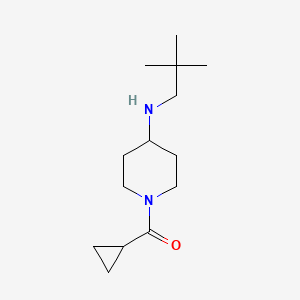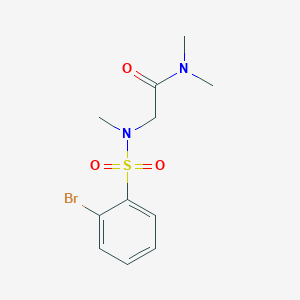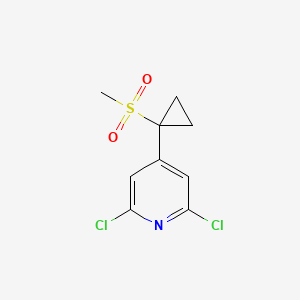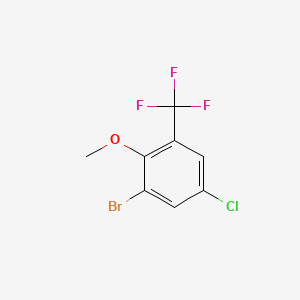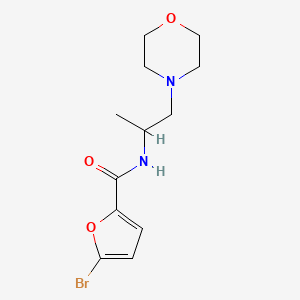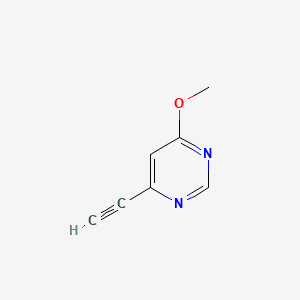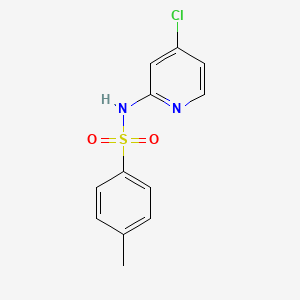
2-(2-Allylphenoxymethyl)phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-allylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-allylphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 2-(2-allylphenoxymethyl)bromobenzene with magnesium in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as for the removal of by-products, enhances efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-allylphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Alkyl Halides: Used in nucleophilic substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes and Alkenes: Formed from nucleophilic substitution and coupling reactions.
Applications De Recherche Scientifique
2-(2-allylphenoxymethyl)phenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Preparation of biologically active compounds for research purposes.
Medicine: Development of new drug candidates through the synthesis of novel compounds.
Industry: Production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The compound acts as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. The magnesium atom in the compound coordinates with the oxygen atom in the tetrahydrofuran solvent, stabilizing the reactive intermediate and facilitating the transfer of the allylphenoxymethyl group to the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmagnesium bromide
- Vinylmagnesium bromide
- Methylmagnesium bromide
Uniqueness
Compared to similar compounds, 2-(2-allylphenoxymethyl)phenylmagnesium bromide offers unique reactivity due to the presence of the allyl group, which can participate in additional reactions such as polymerization or cross-coupling. This makes it a valuable reagent for synthesizing more complex and diverse organic molecules.
Propriétés
Formule moléculaire |
C16H15BrMgO |
|---|---|
Poids moléculaire |
327.50 g/mol |
Nom IUPAC |
magnesium;1-(phenylmethoxy)-2-prop-2-enylbenzene;bromide |
InChI |
InChI=1S/C16H15O.BrH.Mg/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14;;/h2-7,9,11-12H,1,8,13H2;1H;/q-1;;+2/p-1 |
Clé InChI |
JLUOZJJYDPRFRS-UHFFFAOYSA-M |
SMILES canonique |
C=CCC1=CC=CC=C1OCC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


